N-(3-chloro-4-fluorophenyl)-4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinecarboxamide is a novel, small molecule compound studied for its interaction with specific biological targets. While its exact source is not explicitly stated in the provided papers, its chemical structure suggests it belongs to a class of compounds often investigated for their potential in targeting kinases, enzymes involved in various cellular processes. Specifically, this compound has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), a protein often overexpressed in various cancer types. [ [], [] ]
N-(3-chloro-4-fluorophenyl)-4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinecarboxamide has primarily been investigated for its potential in cancer research. [ [], [] ] Its ability to potentially inhibit EGFR, a protein often overexpressed or mutated in various cancers, makes it a candidate for developing targeted therapies. Studies have explored its binding affinity for EGFR, particularly focusing on its potential to differentiate between wild-type EGFR and EGFR harboring activating mutations. [ [] ] This selectivity is crucial for minimizing potential side effects by specifically targeting cancer cells while sparing healthy cells.
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4